(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol
CAS No.: 802541-81-7
Cat. No.: VC3355103
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802541-81-7 |
|---|---|
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.3 g/mol |
| IUPAC Name | [5-amino-2-(4-methylpiperazin-1-yl)phenyl]methanol |
| Standard InChI | InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-11(13)8-10(12)9-16/h2-3,8,16H,4-7,9,13H2,1H3 |
| Standard InChI Key | RJIWXFXUGNZHKX-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)N)CO |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)N)CO |
Introduction
Chemical Structure and Identification
Molecular Structure and Formula
(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol possesses a well-defined molecular structure with the molecular formula C₁₂H₁₉N₃O . The molecular weight of the compound is reported as 221.3 g/mol or 221.299 g/mol, with slight variations depending on the source and calculation method . The structure comprises a benzene ring with three key substituents: an amino group at position 5, a 4-methylpiperazine moiety at position 2, and a hydroxymethyl group attached directly to the benzene ring.
The compound's molecular structure can be accurately represented using various chemical notations, including the SMILES notation: CN1CCN(CC1)C2=C(C=C(C=C2)N)CO . This notation provides a linear text representation of the molecular structure, facilitating computational analysis and database storage.
Chemical Identifiers and Registration
Physical and Chemical Properties
| Supplier | Catalog Number | CAS Number | Purity | Available Pack Sizes | Molecular Formula |
|---|---|---|---|---|---|
| RR Scientific | R752426 | 802541-81-7 | 98% | 1g, 5g, 10g, 25g, 100g | C₁₂H₁₉N₃O |
| Novachemistry | NVBP109559 | 802541-81-7 | >97% | Inquiry required | C₁₂H₁₉N₃O |
The availability of this compound from multiple suppliers with high purity specifications indicates its relevance in chemical research. The range of pack sizes offered by suppliers like RR Scientific suggests flexibility for various research scales, from preliminary investigations to larger experimental programs . Commercial availability with consistent specifications ensures that researchers can obtain reliable material for replicable experiments.
Structural Relationships and Analogous Compounds
Understanding the structural relationships between (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol and similar compounds provides valuable context for predicting its potential properties and applications. Several structurally related compounds have been identified in scientific databases and literature, as outlined in Table 2.
Table 2: Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Key Structural Difference | Molecular Weight |
|---|---|---|---|---|
| (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol | 802541-81-7 | C₁₂H₁₉N₃O | Reference compound | 221.3 g/mol |
| [2-(4-Methylpiperazin-1-yl)phenyl]methanol | 123987-12-2 | C₁₂H₁₈N₂O | Lacks amino group at position 5 | 206.28 g/mol |
| 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile | 288251-82-1 | C₁₂H₁₆N₄ | Contains nitrile instead of hydroxymethyl group | 216.282 g/mol |
The compound [2-(4-Methylpiperazin-1-yl)phenyl]methanol (CAS: 123987-12-2) represents a close structural analog that differs only in the absence of the amino group at position 5 . This relationship suggests that insights gained from studies on this analog may be partially applicable to our target compound, particularly regarding the chemical reactivity of the methylpiperazine and hydroxymethyl moieties.
Another related compound, 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile (CAS: 288251-82-1), features the same core structure but contains a nitrile group in place of the hydroxymethyl group . The substitution of a hydroxymethyl group with a nitrile would significantly alter the hydrogen bonding characteristics and potentially the biological interactions of the molecule.
Synthesis and Chemical Reactivity
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